3-(benzenesulfonyl)-6-chloro-4-(3-methylpiperidin-1-yl)quinoline

Description

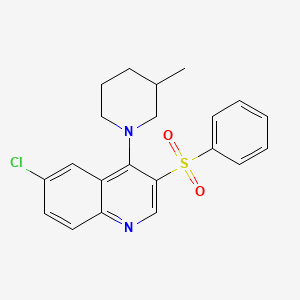

3-(Benzenesulfonyl)-6-chloro-4-(3-methylpiperidin-1-yl)quinoline is a quinoline derivative characterized by a benzenesulfonyl group at position 3, a chlorine atom at position 6, and a 3-methylpiperidin-1-yl moiety at position 4 of the quinoline core. Quinoline derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties .

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-4-(3-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S/c1-15-6-5-11-24(14-15)21-18-12-16(22)9-10-19(18)23-13-20(21)27(25,26)17-7-3-2-4-8-17/h2-4,7-10,12-13,15H,5-6,11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUYAMQBJBIOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-chloro-4-(3-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid.

Chlorination: The quinoline core is then chlorinated using a chlorinating agent like phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6-position.

Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using a sulfonyl chloride derivative in the presence of a base such as pyridine.

Piperidine Substitution: Finally, the 3-methylpiperidin-1-yl group is introduced through a nucleophilic substitution reaction using 3-methylpiperidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-chloro-4-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(benzenesulfonyl)-6-chloro-4-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-chloro-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Quinoline Derivatives

Positional Effects of Substituents

- In BB90881, substitution with a 4-ethylbenzenesulfonyl group introduces steric bulk, which may reduce solubility but improve selectivity .

- 6-Position Substitutions: Chlorine (Cl) in the target compound vs. methoxy (OCH₃) in BB90881 or ethoxy (OCH₂CH₃) in the analog from significantly alters electronic and steric profiles. Chlorine’s electronegativity may enhance interactions with residues in enzymatic active sites, as seen in DHFR inhibitors where 6-substituents influence ecDHFR inhibition (e.g., I₅₀ = 0.75 µM for compound [33] in ) .

- 4-Position Heterocycles: The 3-methylpiperidin-1-yl group in the target compound differs from 2-methylpiperidin (C769-0110) and 4-methylpiperidin (BB90881). Piperidine derivatives generally exhibit better metabolic stability compared to pyrrolidine analogs (e.g., GEO-03302), which have smaller ring sizes .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (400.93 g/mol) falls within the acceptable range for drug-likeness.

- Stereoelectronic Effects: Protonation at the quinoline N-1 position () could enhance specificity for bacterial targets, a feature shared by the target compound due to its electron-withdrawing benzenesulfonyl group .

Biological Activity

3-(benzenesulfonyl)-6-chloro-4-(3-methylpiperidin-1-yl)quinoline is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine derivative and the introduction of the benzenesulfonyl group. The general procedure includes:

- Formation of the piperidine derivative : 3-methylpiperidine is reacted with chloroquinoline derivatives under suitable conditions to form the core structure.

- Introduction of the benzenesulfonyl group : This is achieved through electrophilic aromatic substitution, utilizing benzenesulfonyl chloride in the presence of a base.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study screening various derivatives showed that certain piperidine derivatives displayed promising antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects on different cancer cell lines, including hypopharyngeal tumor cells, where it induced apoptosis more effectively than some reference drugs like bleomycin .

Mechanism of Action :

The mechanism by which this compound exerts its anticancer effects may involve interaction with specific cellular pathways that regulate cell proliferation and apoptosis. The structural features, such as the piperidine moiety, are believed to enhance its binding affinity to target proteins involved in cancer progression.

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on a series of synthesized quinoline derivatives demonstrated that modifications at the piperidine position significantly influenced antibacterial activity. The study concluded that introducing a benzenesulfonyl group improved efficacy against resistant bacterial strains .

- Case Study on Anticancer Properties : In vitro studies on FaDu hypopharyngeal tumor cells indicated that this compound not only inhibited cell growth but also triggered apoptotic pathways. The results suggested that this compound could be a lead candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.